molecular formula C24H32N4O2S2 B11127619 3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11127619
M. Wt: 472.7 g/mol
InChI Key: WCEYXKCCBLUNFI-RGEXLXHISA-N
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Description

  • The compound’s systematic name is quite a mouthful, but let’s break it down. It consists of a pyrido[1,2-a]pyrimidin-4-one core with various functional groups attached.
  • The “3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” compound belongs to the class of heterocyclic organic molecules.
  • It contains a thiazolidine ring, a pyrimidinone ring, and an amino group. The “Z” in the name indicates the geometry of the double bond.
  • This compound may have interesting biological properties due to its complex structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers might explore various strategies involving thiazolidine and pyrimidinone precursors.
    • Industrial production methods would likely involve multi-step syntheses, optimization, and purification processes.
  • Chemical Reactions Analysis

    • The compound could undergo various reactions:

        Oxidation: Oxidative transformations of the thiazolidine or pyrimidinone rings.

        Reduction: Reduction of carbonyl groups or double bonds.

        Substitution: Substitution reactions at various positions.

    • Common reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
    • Major products would depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

      Biological Studies: Explore its interactions with enzymes, receptors, or other biomolecules.

      Materials Science: Assess its use in organic electronics or sensors.

      Industry: Consider applications in agrochemicals or specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison.
    • Researchers would need to explore related pyrimidinone derivatives or thiazolidine-containing molecules.

    Properties

    Molecular Formula

    C24H32N4O2S2

    Molecular Weight

    472.7 g/mol

    IUPAC Name

    (5Z)-3-heptyl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C24H32N4O2S2/c1-5-6-7-8-9-12-28-23(30)19(32-24(28)31)14-18-20(25-15-16(2)3)26-21-17(4)11-10-13-27(21)22(18)29/h10-11,13-14,16,25H,5-9,12,15H2,1-4H3/b19-14-

    InChI Key

    WCEYXKCCBLUNFI-RGEXLXHISA-N

    Isomeric SMILES

    CCCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S

    Canonical SMILES

    CCCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S

    Origin of Product

    United States

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